molecular formula C17H16N2S B6188781 2-(2,4-diphenyl-1,3-thiazol-5-yl)ethan-1-amine CAS No. 1018261-84-1

2-(2,4-diphenyl-1,3-thiazol-5-yl)ethan-1-amine

Cat. No.: B6188781
CAS No.: 1018261-84-1
M. Wt: 280.4
InChI Key:
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Description

2-(2,4-Diphenyl-1,3-thiazol-5-yl)ethan-1-amine is a heterocyclic compound that contains a thiazole ring substituted with phenyl groups at positions 2 and 4, and an ethanamine group at position 5. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the ethanamine group. One common method involves the cyclization of a thiourea derivative with a haloketone to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a polar solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Diphenyl-1,3-thiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-diphenyl-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2,4-Diphenyl-1,3-thiazol-5-yl)ethan-1-amine can be compared with other thiazole derivatives, such as:

    2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid: Similar structure but with an acetic acid group instead of an ethanamine group.

    2-(4-Chlorophenyl)-1,3-thiazol-4-yl)acetic acid: Contains a chlorophenyl group, which can alter its biological activity.

    Thiazol-2-yl-acetic acid: A simpler thiazole derivative with different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1018261-84-1

Molecular Formula

C17H16N2S

Molecular Weight

280.4

Purity

0

Origin of Product

United States

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